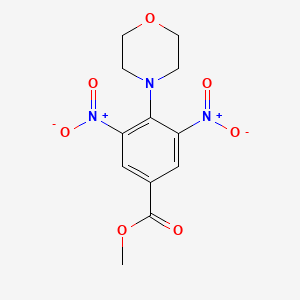![molecular formula C17H21NO4 B11707853 1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B11707853.png)
1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, including a dioxolane ring fused to an indole moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of acid or base catalysts to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar dioxolane ring structure but lacking the indole moiety.
Spiroindolones: A class of compounds featuring a spirocyclic structure similar to the target compound but with different substituents.
Uniqueness
1’-(4,4-DIMETHYL-3-OXOPENTYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE is unique due to its combination of a dioxolane ring and an indole moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H21NO4 |
|---|---|
Poids moléculaire |
303.35 g/mol |
Nom IUPAC |
1'-(4,4-dimethyl-3-oxopentyl)spiro[1,3-dioxolane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C17H21NO4/c1-16(2,3)14(19)8-9-18-13-7-5-4-6-12(13)17(15(18)20)21-10-11-22-17/h4-7H,8-11H2,1-3H3 |
Clé InChI |
VNIUSNRXMNGFDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CCN1C2=CC=CC=C2C3(C1=O)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11707778.png)
![(E)-2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium](/img/structure/B11707785.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(benzylamino)benzohydrazide](/img/structure/B11707793.png)

![(2E)-3-(4-chlorophenyl)-2-[(4-nitrophenyl)formamido]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11707798.png)
![[(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11707801.png)
![3-Methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11707807.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11707813.png)
![ethyl 5-(benzyloxy)-3-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707817.png)
![N-(3-Methylphenyl)-1-{N'-[(3E)-2-oxo-1-[(phenylcarbamoyl)methyl]-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11707824.png)


![5-(2-Bromophenyl)-3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11707850.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11707864.png)
